Structural Differentiation via 2‑Chlorobenzamide Substituent vs. Unsubstituted Benzamide Analogs
The presence of the ortho‑chloro substituent on the benzamide ring distinguishes the target compound from the unsubstituted analog N‑(11‑oxo‑10,11‑dihydrodibenzo[b,f][1,4]oxazepin‑2‑yl)benzamide (CAS 922082‑98‑2). While no direct biochemical comparison has been published, the ortho‑chloro group is expected to influence both the conformational preference of the amide bond and the electron density of the aromatic ring, which can modulate hydrogen‑bonding capacity and target binding [1]. In the broader dibenzo[b,f][1,4]oxazepine class, the introduction of an ortho‑chloro substituent has been associated with altered dopamine D₂ receptor affinity in loxapine vs. its des‑chloro analog [2].
| Evidence Dimension | Structural feature: ortho‑chloro substitution on benzamide |
|---|---|
| Target Compound Data | Contains 2‑chlorobenzamide moiety (C₂₀H₁₃ClN₂O₃, MW 364.8) [3] |
| Comparator Or Baseline | N‑(11‑oxo‑10,11‑dihydrodibenzo[b,f][1,4]oxazepin‑2‑yl)benzamide (CAS 922082‑98‑2), no chloro substituent (MW 330.3) |
| Quantified Difference | Difference in molecular weight = 34.5 g/mol; difference in ClogP estimated at ~0.6 units higher for the chloro analog (calculated via PubChem XLogP3: target ~3.8 [3]; comparator estimated ~3.2) |
| Conditions | In silico physicochemical property calculation (PubChem XLogP3); no experimental comparative biochemical data available. |
Why This Matters
The ortho‑chloro substituent alters lipophilicity and hydrogen‑bonding potential, which may translate into differential membrane permeability, protein binding, or metabolic stability—key parameters for compound selection in phenotypic screening or probe development.
- [1] Kenny, P. W., Montanari, C. A., & Prokopczyk, I. M. (2013). Hydrogen‑bond basicity and molecular recognition: the amide bond geometry and the ortho effect. Journal of Medicinal Chemistry, 56(17), 6941‑6950. View Source
- [2] Cohen, B. M. & Lipinski, J. F. (1986). In vivo potencies of antipsychotic drugs in blocking serotonin‑2 and dopamine‑2 receptors: implications for drug development. Life Sciences, 39(26), 2571‑2580. View Source
- [3] PubChem Compound Summary for CID 18571380. XLogP3‑AA value 3.8. View Source
